4-Nitrophenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
4-Nitrophenyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate: is a complex organic compound with a unique structure. Let’s break it down:
4-Nitrophenyl: This part of the compound contains a nitro group (-NO₂) attached to a phenyl ring. Nitro groups are often involved in various chemical reactions due to their electron-withdrawing nature.
2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate: This portion combines a quinoline ring (a bicyclic aromatic system) with a carboxylate group (-COO⁻) and a methoxy group (-OCH₃). The quinoline scaffold is known for its diverse biological activities.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2-(4-methoxyphenyl)-6-methylquinoline-4-carbaldehyde with 4-nitrophenylacetic acid under appropriate conditions. The carboxylate group is introduced during this step.
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group (-NH₂) or oxidation to a nitroso group (-NO).
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids (e.g., H₂SO₄), and nucleophiles (e.g., NaOH) are commonly used.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigations into its potential therapeutic effects are ongoing.
Industry: Its unique structure could find applications in materials science or organic electronics.
Mechanism of Action
The exact mechanism of action remains an active area of research. its structural features suggest interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
quinoline itself , quinoline derivatives , and nitro-substituted aromatics .
Properties
Molecular Formula |
C24H18N2O5 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H18N2O5/c1-15-3-12-22-20(13-15)21(14-23(25-22)16-4-8-18(30-2)9-5-16)24(27)31-19-10-6-17(7-11-19)26(28)29/h3-14H,1-2H3 |
InChI Key |
XIZGGYMDPGJGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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